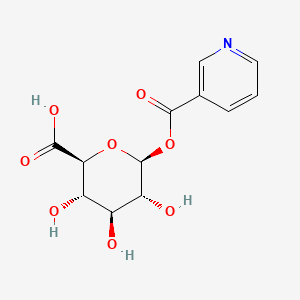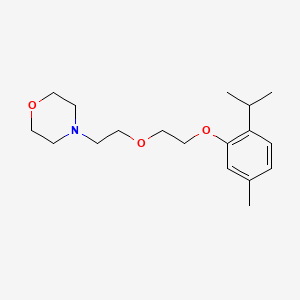
Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- is a chemical compound that belongs to the morpholine family. Morpholine itself is a heterocyclic amine with both amine and ether functional groups. This compound is characterized by the presence of a morpholine ring substituted with a thymyloxyethoxyethyl group, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- typically involves the reaction of morpholine with ethyl acrylate, followed by a series of chemical transformations. One common method includes:
Michael Addition: Morpholine reacts with ethyl acrylate in the presence of a catalyst such as FeCl3 in water to form ethyl 3-morpholinopropanoate.
Hydrazinolysis: The intermediate product undergoes hydrazinolysis to yield 3-morpholinopropanehydrazide.
Curtius Rearrangement: The hydrazide is then subjected to Curtius rearrangement in the presence of NaNO2 and HCl to produce the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines.
科学的研究の応用
Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors.
作用機序
The mechanism of action of Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as 5-lipoxygenase and cyclooxygenase, leading to anti-inflammatory effects. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Morpholine: The parent compound with a simpler structure.
4-(2-Chloroethyl)morpholine: A derivative with a chloroethyl group.
2-Morpholinoethanamine: Another derivative with an ethanamine group.
Uniqueness
Morpholine, 4-(2-(2-(thymyloxy)ethoxy)ethyl)- is unique due to its thymyloxyethoxyethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
特性
CAS番号 |
900-05-0 |
|---|---|
分子式 |
C18H29NO3 |
分子量 |
307.4 g/mol |
IUPAC名 |
4-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl]morpholine |
InChI |
InChI=1S/C18H29NO3/c1-15(2)17-5-4-16(3)14-18(17)22-13-12-21-11-8-19-6-9-20-10-7-19/h4-5,14-15H,6-13H2,1-3H3 |
InChIキー |
JQQBZBAYWLIOAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCOCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


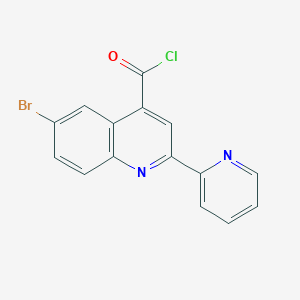
![N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12347672.png)
![N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347678.png)
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B12347682.png)


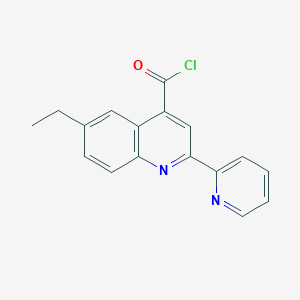
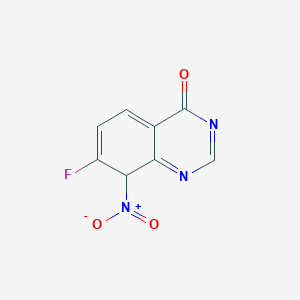
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B12347710.png)
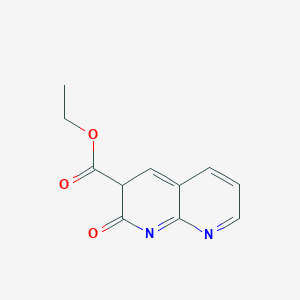

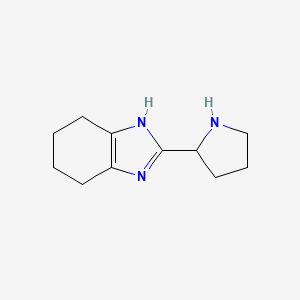
![ethyl (2Z)-2-[(6aR,8R,9aS)-8-(2,4-dioxo-1,3-diazinan-1-yl)-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ylidene]acetate](/img/structure/B12347730.png)
